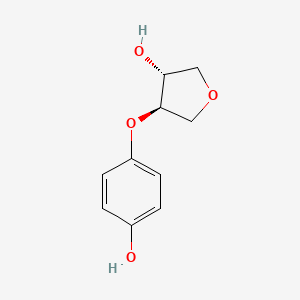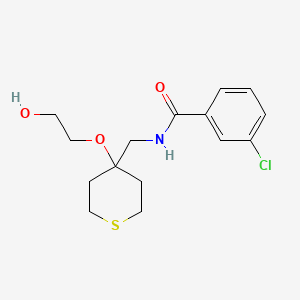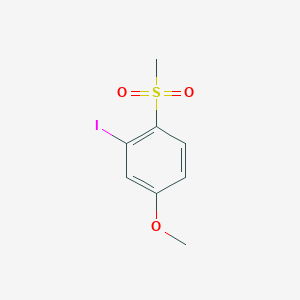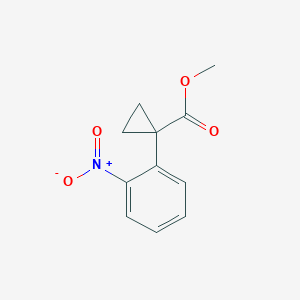
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
“Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate” has a molecular formula of C11H11NO4 and a molecular weight of 221.21 . It contains a total of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 aromatic nitro group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 329.7±35.0 °C and a predicted density of 1.338±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Structural and Conformational Insights
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate and related compounds have been a subject of interest due to their unique structural properties. For instance, the structure and conformation of related cyclopropanecarboxylic acids have been determined using X-ray methods, revealing intricate details about their crystal structure and molecular geometry. Such studies provide fundamental insights into the three-dimensional arrangement of these molecules, which is crucial for understanding their chemical behavior and reactivity (Korp, Bernal, & Fuchs, 1983).
Synthetic Chemistry and Biological Applications
In synthetic chemistry, these compounds serve as precursors or intermediates for the synthesis of more complex molecules. For example, 2-nitrocyclopropanes with various functional groups such as ketones, amides, esters, and carboxylic acids can be synthesized from unsaturated carbonyl compounds. These products can further be transformed into biologically active compounds, highlighting their potential in medicinal chemistry and drug development (Ghosh et al., 2023).
Stereoselective Synthesis and Molecular Interactions
This compound is also crucial in stereoselective synthesis. For instance, it is involved in Lewis acid-catalyzed ring-opening reactions, preserving enantiomeric purity, which is essential in producing stereochemically pure pharmaceuticals. This methodology contributes to the enantioselective synthesis of compounds that can act as inhibitors for specific neurotransmitters, demonstrating the intersection of organic synthesis and neuropharmacology (Lifchits & Charette, 2008).
Exploring Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving cyclopropane derivatives is another critical area of research. For instance, studies on the Curtius rearrangement of cyclopropyl azides provide insights into the concertedness of these rearrangements and the kinetic parameters, contributing to the broader understanding of reaction mechanisms in organic chemistry (Tarwade et al., 2008).
Propiedades
IUPAC Name |
methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKBNOKSRRPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

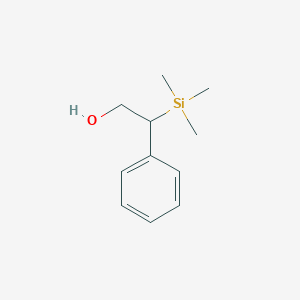
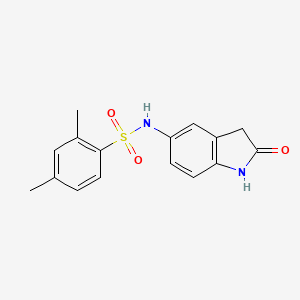
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)
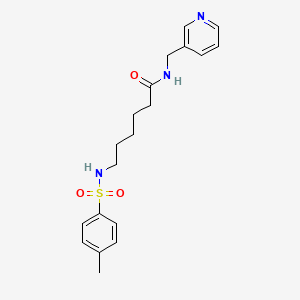
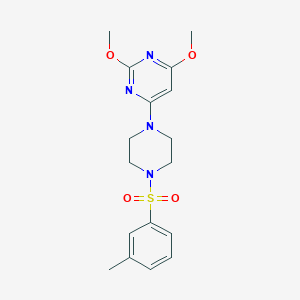
![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)
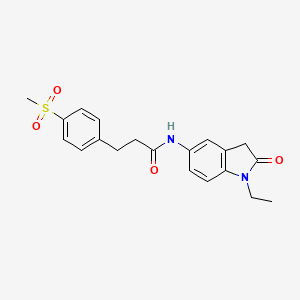
![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)
